十八烷基氯化镁

描述

Synthesis Analysis

The synthesis of alkylmagnesium chlorides, including octadecylmagnesium chloride, typically involves the reaction of an alkyl halide with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). This process is generally known as the Grignard reaction, a cornerstone technique in organic chemistry for generating carbon-carbon bonds (Ashby & Ainslie, 1983).

Molecular Structure Analysis

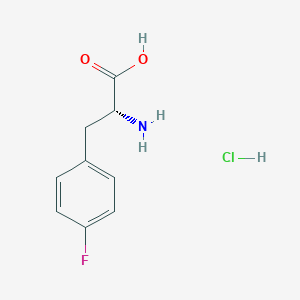

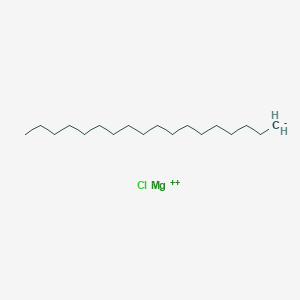

The molecular structure of octadecylmagnesium chloride, like other Grignard reagents, features a central magnesium atom bonded to both an alkyl group and a chlorine atom. The octadecyl chain provides hydrophobic character to the molecule, influencing its reactivity and solubility properties. Advanced techniques such as X-ray crystallography can elucidate the precise arrangement of atoms within these compounds, revealing insights into their chemical behavior (Evans, Davis, & Ziller, 2001).

Chemical Reactions and Properties

Physical Properties Analysis

The physical properties of octadecylmagnesium chloride, such as boiling point, melting point, and solubility, are significantly affected by the long alkyl chain. These properties determine the conditions under which the reagent can be used in chemical syntheses. For example, its solubility in organic solvents makes it a versatile reagent for reactions carried out in non-aqueous media.

Chemical Properties Analysis

The chemical properties of octadecylmagnesium chloride are defined by its reactivity with various electrophiles, its role in catalyzing polymerization reactions, and its ability to form stable complexes with transition metals. These properties enable the synthesis of a wide range of organic compounds, including alcohols, ketones, and other functionalized molecules. The stability and reactivity of Grignard reagents like octadecylmagnesium chloride are crucial for their application in organic synthesis (Ashby & Ainslie, 1983).

科学研究应用

化学气相沉积中的镁掺杂:八甲基二铝一单镁被认为是一种有前景的金属有机化学气相沉积的镁掺杂源,提供平坦的掺杂轮廓和较低的分解温度 (Hatano, Izumiya, & Ohba, 1991)。

不锈钢的耐腐蚀性:十八烷基胺 (ODA) 增强了奥氏体不锈钢 1.4541 型(AISI 321)的耐腐蚀性,这是由于钢表面上的扩散阻挡层和 ODA 形成的致密热水氧化层 (Bäßler, Uhlemann, & Mummert, 1999)。

色谱和分析应用:固定有牛血清白蛋白的十八烷基硅胶可有效分离无机阴离子,从而可以间接光度测定水和血清样品中的氯离子和硝酸根 (Takeuchi, Zein, Munaf, & Miwa, 1996)。

聚合引发剂:对位和间位乙烯基苄基氯化镁可以引发 MMA 和苯乙烯的聚合,导致形成规整聚甲基丙烯酸甲酯和大分子供体,并自发聚合成聚格氏 (Hatada, Nakanishi, Ute, & Kitayama, 1986)。

一价和二价阳离子分离:胶束胆汁盐包被的十八烷基硅胶微柱可有效分离一价和二价无机阳离子,从而可以测定葡萄酒和水等各种样品中的阳离子 (Hu, Takeuchi, & Haraguchi, 1992)。

生物医学应用:聚(3-丁基噻吩)-b-聚(3-辛基噻吩)共聚物由于其高规整度和低多分散指数,显示出在生物医学应用中的潜力 (Wu, Ren, Li, Mezzenga, & Jenekhe, 2009)。

安全和危害

作用机制

Target of Action

Octadecylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. The primary targets of Octadecylmagnesium chloride are electrophilic carbon atoms present in organic compounds such as aldehydes and ketones .

Mode of Action

Octadecylmagnesium chloride, like other Grignard reagents, acts as a nucleophile . It interacts with its targets (electrophilic carbon atoms) through nucleophilic addition reactions, leading to the formation of carbon-carbon bonds . This interaction can result in the formation of a variety of organic compounds, depending on the nature of the electrophile .

Biochemical Pathways

These include carbon-carbon bond formation via palladium-catalyzed alkylation and arylation reactions . The downstream effects of these reactions can lead to the synthesis of complex organic molecules from simpler precursors.

Pharmacokinetics

This is due to their high reactivity and the challenging conditions required for their stability (e.g., anhydrous conditions, low temperatures) .

Result of Action

The primary result of Octadecylmagnesium chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For instance, it can be used for the introduction of octyl substituents on the bipyridine skeletons to prepare functionalized 4,4′-bipyridines . These compounds can serve as linkers in the formation of discrete metal complexes .

Action Environment

The action of Octadecylmagnesium chloride is highly dependent on the environmental conditions. It requires anhydrous (water-free) conditions and is typically used in solvents like tetrahydrofuran . The presence of water or other protic substances can rapidly destroy Grignard reagents, leading to a loss of their reactivity . Therefore, the efficacy and stability of Octadecylmagnesium chloride are highly dependent on maintaining appropriate environmental conditions .

属性

IUPAC Name |

magnesium;octadecane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37.ClH.Mg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJANSKVJZWMB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octadecylmagnesium chloride | |

CAS RN |

116980-66-6 | |

| Record name | Octadecylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)